6-[5-(3-Chloro-2-methylphenyl)furan-2-yl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-[5-(3-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core
Preparation Methods
The synthesis of 6-[5-(3-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, typically starting with the preparation of the core triazino-benzoxazepine structure. The synthetic route often includes the following steps:
Formation of the triazino-benzoxazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step involves the coupling of the furan ring to the core structure, often using Suzuki-Miyaura coupling reactions.
Functionalization with the chloromethylphenyl group: This step typically involves electrophilic aromatic substitution reactions to introduce the chloromethylphenyl group onto the furan ring.
Methylsulfanyl group addition:
Chemical Reactions Analysis
6-[5-(3-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloromethylphenyl group, potentially leading to the formation of methylphenyl derivatives.
Scientific Research Applications
6-[5-(3-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-[5-(3-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
6-[5-(3-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with similar compounds such as:
- 6-[5-(5-chloro-2-methylphenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine .
- 6-[5-(3-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine .
- 7-acetyl-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine .
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN4O2S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
6-[5-(3-chloro-2-methylphenyl)furan-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C22H17ClN4O2S/c1-12-13(7-5-8-15(12)23)17-10-11-18(28-17)20-24-16-9-4-3-6-14(16)19-21(29-20)25-22(30-2)27-26-19/h3-11,20,24H,1-2H3 |
InChI Key |
SNZAJUCWGJAHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C3NC4=CC=CC=C4C5=C(O3)N=C(N=N5)SC |
Origin of Product |
United States |
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